molecular formula C18H16N2OS2 B2768165 2-(4-(methylthio)phenyl)-N-(4-phenylthiazol-2-yl)acetamide CAS No. 919849-85-7

2-(4-(methylthio)phenyl)-N-(4-phenylthiazol-2-yl)acetamide

Cat. No.: B2768165
CAS No.: 919849-85-7
M. Wt: 340.46
InChI Key: XNNFUNYPFINUBQ-UHFFFAOYSA-N
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Description

2-(4-(methylthio)phenyl)-N-(4-phenylthiazol-2-yl)acetamide is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(methylthio)phenyl)-N-(4-phenylthiazol-2-yl)acetamide typically involves the reaction of 4-(methylthio)benzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazole ring. The final step involves the acylation of the thiazole derivative with 2-bromoacetamide under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-(methylthio)phenyl)-N-(4-phenylthiazol-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated derivatives.

Scientific Research Applications

2-(4-(methylthio)phenyl)-N-(4-phenylthiazol-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-(methylthio)phenyl)-N-(4-phenylthiazol-2-yl)acetamide involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it may inhibit the function of essential enzymes in bacterial cells, leading to cell death. The thiazole ring can interact with various biological pathways, potentially disrupting cellular processes and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(methylthio)phenyl)-N-(4-phenylthiazol-2-yl)acetonitrile
  • 4-(4-(methylthio)phenyl)thiazol-2-yl)phenol
  • 2-(4-(methylthio)phenyl)-N-(4-phenylthiazol-2-yl)acetic acid

Uniqueness

2-(4-(methylthio)phenyl)-N-(4-phenylthiazol-2-yl)acetamide is unique due to its specific substitution pattern on the thiazole ring and the presence of the acetamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

2-(4-methylsulfanylphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2OS2/c1-22-15-9-7-13(8-10-15)11-17(21)20-18-19-16(12-23-18)14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNNFUNYPFINUBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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